molecular formula C10H12O3 B3340077 1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one CAS No. 219539-06-7

1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one

Cat. No.: B3340077
CAS No.: 219539-06-7
M. Wt: 180.2 g/mol
InChI Key: XAQOWKKOGGBPBU-UHFFFAOYSA-N
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Description

1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one is an organic compound with the molecular formula C10H12O3. It is a derivative of acetophenone, characterized by the presence of a hydroxymethyl group and a methoxy group on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with formaldehyde and a suitable catalyst to form the intermediate 3-(hydroxymethyl)-4-methoxybenzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed biological effects[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one is unique due to the presence of both hydroxymethyl and methoxy groups on the phenyl ring, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile chemical modifications and a broad range of applications .

Properties

IUPAC Name

1-[3-(hydroxymethyl)-4-methoxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(12)8-3-4-10(13-2)9(5-8)6-11/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQOWKKOGGBPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405597
Record name 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219539-06-7
Record name 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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